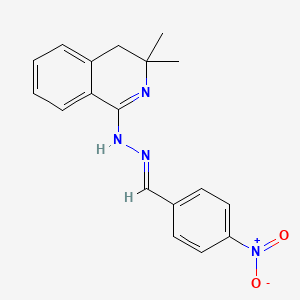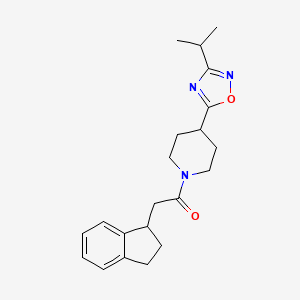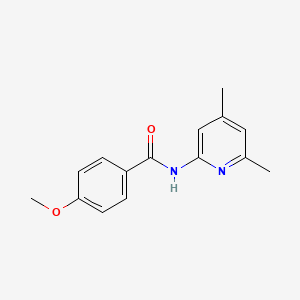
4-nitrobenzaldehyde (3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzaldehyde (3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)hydrazone, also known as LASSBio-294, is a hydrazone derivative that has garnered significant attention in the field of medicinal chemistry. This compound has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of hydrazone compounds, including those related to 4-nitrobenzaldehyde, have been widely studied. For instance, the work by Hosny, Mahmoud, and Aly (2010) on 2-Hydroxybenzaldehyde-(4,6-Dimethylquinolin-2-yl)-Hydrazone (HBDH) involved the synthesis and characterization of its metal complexes, demonstrating the ligand's ability to coordinate with metals like Cu(II), Co(II), Ni(II), and Zn(II) through various bonding sites. This study highlights the potential of such compounds in coordination chemistry and metal complex synthesis (Hosny, Mahmoud, & Aly, 2010).
Optical and Electronic Properties
Research by Potember, Hoffman, and Stetyick (1989) explored the second harmonic generation capabilities of hydrazone derivatives, including 4-nitrobenzaldehyde hydrazone. Their findings revealed that certain compounds exhibited second harmonic signals significantly higher than standard references, indicating their potential in nonlinear optical applications (Potember, Hoffman, & Stetyick, 1989).
Molecular Structures and Hydrogen Bonding
The study of hydrogen-bonded dimers and frameworks in hydrazone compounds, as investigated by Glidewell et al. (2004), provides insights into the structural aspects of these compounds. The research elucidated how different nitrobenzaldehyde hydrazones form distinct molecular arrangements through hydrogen bonding, contributing to the understanding of molecular self-assembly and crystal engineering (Glidewell, Low, Skakle, & Wardell, 2004).
Antimicrobial and Biological Activities
He and Xue (2021) synthesized and characterized hydrazone compounds derived from 4-dimethylaminobenzohydrazide, assessing their antibacterial and antifungal activities. This study emphasizes the biological relevance of hydrazone compounds, showcasing their potential as antimicrobial agents (He & Xue, 2021).
Reactivity and Chemical Interactions
Uehata, Kawakami, and Suzuki (2002) discussed the synthesis of fused aza-arenes via nucleophilic displacement in nitroarenes by aromatic hydrazone anions. This research sheds light on the reactivity of nitroarene compounds with hydrazones, contributing to the synthesis of novel heterocyclic compounds (Uehata, Kawakami, & Suzuki, 2002).
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]-4H-isoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2)11-14-5-3-4-6-16(14)17(20-18)21-19-12-13-7-9-15(10-8-13)22(23)24/h3-10,12H,11H2,1-2H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCMMMOEKHILMX-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)




![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)